Butyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include thiophene derivatives, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted thiophene compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the carboxamide group. This can lead to the formation of reactive intermediates that interact with biological molecules, such as enzymes and receptors, thereby modulating their activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxylate
- N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxylamide
Uniqueness
The uniqueness of N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
butyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-4-15-32-25(31)18-8-10-19(11-9-18)28-22-20-12-7-17(2)27-23(20)26-16-21(22)24(30)29-13-5-6-14-29/h7-12,16H,3-6,13-15H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQSVCTKUZZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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